Superior FMS Kinase Inhibitory Potency vs. 7-Chloro and 7-Fluoro Analogs
In a direct comparative study, the 7-bromo-substituted derivative (compound 1r) demonstrated a 3.2-fold improvement in FMS kinase inhibitory potency over the 7-chloro analog (KIST101029), and was more potent than the 7-fluoro derivative (compound 1e) [1]. This head-to-head comparison establishes a clear SAR-driven advantage for the 7-bromo substitution.
| Evidence Dimension | FMS Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 30 nM (Compound 1r) |
| Comparator Or Baseline | KIST101029 (7-chloro analog, IC50 = 96 nM); Compound 1e (7-fluoro analog, IC50 = 60 nM) |
| Quantified Difference | 3.2-fold more potent than the 7-chloro analog; 2-fold more potent than the 7-fluoro analog. |
| Conditions | In vitro kinase inhibition assay. |
Why This Matters
The 3.2-fold potency increase over the 7-chloro analog translates directly to a lower required concentration to achieve target inhibition, a critical advantage in lead optimization for reduced off-target effects and improved therapeutic window.
- [1] El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1535-1545. View Source
